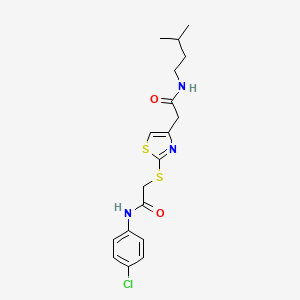

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

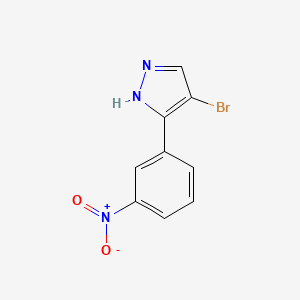

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is a compound that falls within the category of organic sulfur-containing compounds, specifically thiazinan derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related thiazinan derivatives typically involves reactions that introduce the thioxo and thiazole functionalities into the compound. For instance, the synthesis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate was achieved through the reaction of ethyl 2-Z-phenylhydrazono-3-oxo-butanoate with S-methyldithio-carbazate at room temperature . Similarly, the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles and the corresponding ethyl acrylates was performed by dithiocarboxylation of acetic acid derivatives . These methods highlight the versatility of thiazinan derivatives' synthesis, allowing for the introduction of various substituents and functional groups.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction, which provides detailed information about the crystallographic parameters and the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound, ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, was determined by X-ray analysis, revealing its precise geometry . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of thiazinan derivatives can be explored through various chemical reactions. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide leads to the formation of different products depending on the reaction conditions, such as refluxing in pyridine or ethanol . These reactions demonstrate the chemical versatility and potential for derivatization of thiazinan compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazinan derivatives can be characterized using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. For example, the compound ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by these methods, and its properties were evaluated using quantum chemical calculations . The vibrational analysis indicated the formation of a dimer in the solid state, which is a common feature in the solid-state structures of these compounds due to intermolecular interactions . These analyses provide insights into the stability, electronic structure, and potential applications of the compounds.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Diffractometric Studies

A study by Vogt, Williams, Johnson, and Copley (2013) explored the polymorphic forms of a pharmaceutical compound related to Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate. They used spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Structural Analysis and Synthesis

P. Wu (2014) synthesized a new compound similar to Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate and analyzed its structure using X-ray diffraction. This work contributes to understanding the structural properties of such compounds (Wu, 2014).

Synthesis of Acrylic Acid Derivatives

Dölling et al. (1991) conducted research on synthesizing acrylic acid derivatives, including those related to Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate. Their work includes the preparation and X-ray analysis of these compounds, which is crucial for understanding their applications in various fields (Dölling et al., 1991).

Biological Activity Studies

Research by Rhodes, Short, Sharma, Kaur, and Jha (2019) involved synthesizing compounds using methods that include structures similar to Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate. They evaluated these compounds for anti-proliferative activity, indicating potential biomedical applications (Rhodes et al., 2019).

Green Synthesis and Chelates

Alosaimi, Saad, Refat, and Al-Hazmi (2021) described an eco-friendly synthesis of a ligand related to Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate. They characterized metal chelates of this compound, exploring its potential in environmentally benign processes (Alosaimi et al., 2021).

Single Crystal X-Ray Structure

Rimaz et al. (2009) synthesized and determined the single crystal X-ray structure of a compound related to Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate. This provides valuable information for the understanding of the structural properties of these compounds (Rimaz et al., 2009).

Eigenschaften

IUPAC Name |

ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S2/c1-3-12-8(11)7(2)10-5-4-6-14-9(10)13/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJNQIRGVPTZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)